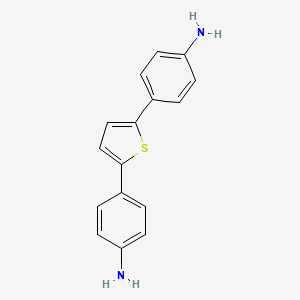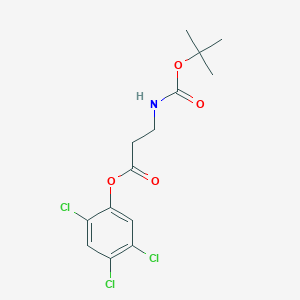
6-(1-Methylcyclopentyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Methylcyclopentyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a hydroxyl group at the third position and a 1-methylcyclopentyl group at the sixth position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylcyclopentyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-hydroxypyridine, the introduction of the 1-methylcyclopentyl group can be achieved through a Friedel-Crafts alkylation reaction using 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, biocatalytic methods using whole cells of microorganisms like Burkholderia sp. have been explored for the regioselective oxyfunctionalization of pyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
化学反应分析
Types of Reactions
6-(1-Methylcyclopentyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-(1-Methylcyclopentyl)pyridin-3-one.
Reduction: Formation of 6-(1-Methylcyclopentyl)piperidin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-(1-Methylcyclopentyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(1-Methylcyclopentyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the 1-methylcyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-Aminopyridin-3-ol: A similar compound with an amino group at the sixth position instead of a 1-methylcyclopentyl group.
6-Methylpyridin-3-ol: A compound with a methyl group at the sixth position.
3-Hydroxypyridine: The parent compound with only a hydroxyl group at the third position.
Uniqueness
6-(1-Methylcyclopentyl)pyridin-3-ol is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
6-(1-methylcyclopentyl)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-11(6-2-3-7-11)10-5-4-9(13)8-12-10/h4-5,8,13H,2-3,6-7H2,1H3 |
InChI 键 |
REINYDQLSACGNW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)C2=NC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


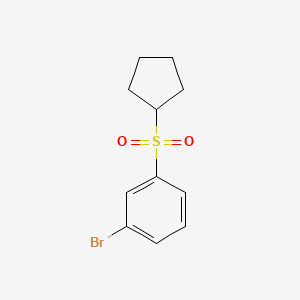
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

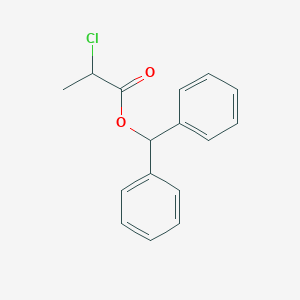
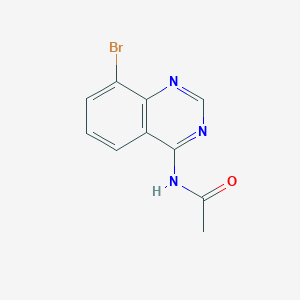
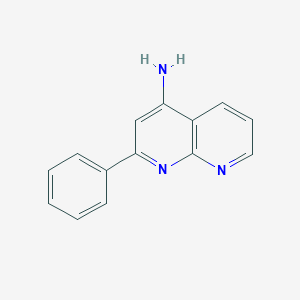

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)

![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
